molecular formula C5H11NO2 B3057725 Methyl 2-(ethylamino)acetate CAS No. 84532-85-4

Methyl 2-(ethylamino)acetate

Cat. No.: B3057725
CAS No.: 84532-85-4
M. Wt: 117.15 g/mol
InChI Key: NYEHYTMDKFXJEE-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)acetate is an organic compound with the molecular formula C5H11NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an ethyl group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(ethylamino)acetate can be synthesized through the esterification of glycine with methanol in the presence of an acid catalyst. The reaction typically involves heating glycine and methanol with a strong acid such as sulfuric acid to facilitate the formation of the ester. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient methods such as microwave-assisted esterification. This method uses microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption. The process parameters, such as microwave power, catalyst concentration, and reactant ratios, are optimized to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Produces ethylaminoacetic acid.

    Reduction: Produces 2-(ethylamino)ethanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(ethylamino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may then interact with biological pathways, influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)acetate
  • Ethyl 2-(ethylamino)acetate
  • Methyl 2-(propylamino)acetate

Comparison

Methyl 2-(ethylamino)acetate is unique due to its specific ethyl substitution on the amino group, which can influence its reactivity and interactions compared to other similar compounds. For example, the presence of an ethyl group may enhance its lipophilicity, affecting its solubility and bioavailability in biological systems.

Properties

IUPAC Name

methyl 2-(ethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-6-4-5(7)8-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEHYTMDKFXJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503630
Record name Methyl N-ethylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84532-85-4
Record name Methyl N-ethylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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